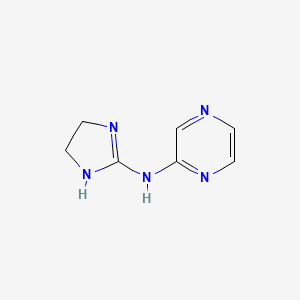![molecular formula C5H6N6S B14695484 [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide CAS No. 32827-09-1](/img/structure/B14695484.png)
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide is a chemical compound with the molecular formula C5H7N5S It is a derivative of triazine, a class of nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-(methylsulfanyl)-1,3,5-triazine with cyanamide in the presence of a suitable catalyst . The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino and cyanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines .
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific molecular pathways involved in cancer and other diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mécanisme D'action
The mechanism of action of [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis through the inhibition of key signaling pathways . The compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity
Propriétés
Numéro CAS |
32827-09-1 |
|---|---|
Formule moléculaire |
C5H6N6S |
Poids moléculaire |
182.21 g/mol |
Nom IUPAC |
(4-amino-6-methylsulfanyl-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C5H6N6S/c1-12-5-10-3(7)9-4(11-5)8-2-6/h1H3,(H3,7,8,9,10,11) |
Clé InChI |
XEWAMINSYWZTPL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=N1)NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
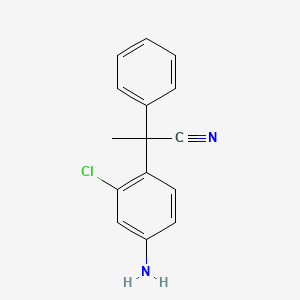

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
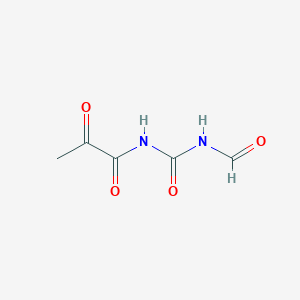

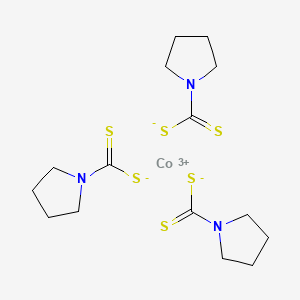
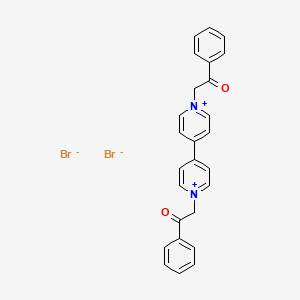
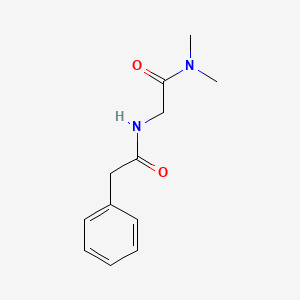
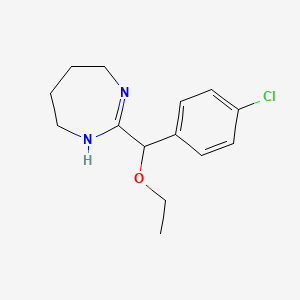
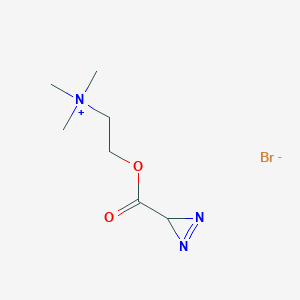
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
